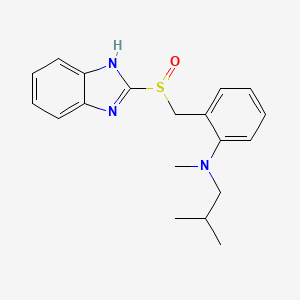

Leminoprazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

177541-00-3 |

|---|---|

Molecular Formula |

C19H23N3OS |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

InChI Key |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Lansoprazole's Mechanism of Action on Gastric H+/K+-ATPase: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the mechanism by which lansoprazole, a proton pump inhibitor (PPI), inactivates the gastric H+/K+-ATPase. Lansoprazole functions as a prodrug that, following systemic absorption, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Within this low-pH environment, it undergoes a rapid, acid-catalyzed conversion into a reactive tetracyclic sulfenamide. This activated species then forms a stable, irreversible disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, primarily Cys321 and Cys813. This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion. This guide details the molecular interactions, quantitative pharmacology, and relevant experimental protocols for studying this mechanism.

The Molecular Target: Gastric H+/K+-ATPase

The gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) is the primary enzyme responsible for gastric acid secretion.[1] Located on the secretory surfaces of gastric parietal cells, this P-type ATPase mediates the final step in the acid secretion pathway by catalyzing the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺), powered by the hydrolysis of ATP.[2][3] This process generates the million-fold proton gradient observed between the cytoplasm and the gastric lumen.[4] The enzyme is a heterodimer composed of a catalytic α-subunit and a glycosylated β-subunit, which is crucial for proper enzyme maturation and membrane targeting.[3] Due to its central role, the H+/K+-ATPase is a key target for therapeutic intervention in acid-related gastrointestinal disorders.[5][6]

Pharmacokinetics and Prodrug Bioactivation

Lansoprazole is administered as an inactive prodrug, a substituted benzimidazole that is a weak base.[2][7] This chemical property is fundamental to its mechanism of action.

-

Systemic Absorption and Distribution: After oral administration in a delayed-release formulation to protect it from premature activation by stomach acid, lansoprazole is absorbed in the small intestine.[7][8] It is highly protein-bound (approximately 97%) in the plasma and is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4).[6]

-

Selective Accumulation (Ion Trapping): As a weak base, lansoprazole freely crosses cell membranes and accumulates in acidic compartments. The secretory canaliculi of stimulated parietal cells, with a pH < 2, provide the ideal environment for this "ion trapping." Here, the pyridine moiety of lansoprazole becomes protonated, rendering the molecule charged and unable to diffuse back across the membrane, leading to a concentration over 1000-fold higher than in the blood.[9]

-

Acid-Catalyzed Conversion: In the highly acidic milieu of the canaliculi, lansoprazole undergoes a two-step acid-catalyzed molecular rearrangement.[10] A second protonation, this time on the benzimidazole ring, initiates a chemical transformation that converts the prodrug into its active form: a highly reactive tetracyclic sulfenamide.[10][11] This activated species is the thiophilic agent that directly interacts with the proton pump.

Mechanism of Irreversible Inhibition

The inhibition of the H+/K+-ATPase by lansoprazole is a specific and irreversible process involving covalent bond formation.

-

Covalent Disulfide Bonding: The activated sulfenamide is a planar molecule that readily reacts with sulfhydryl (-SH) groups.[12] It forms a stable disulfide bond (-S-S-) with one or more luminally accessible cysteine residues on the α-subunit of the H+/K+-ATPase.[2][12]

-

Specific Binding Sites: For lansoprazole, the primary sites of covalent attachment have been identified as Cysteine 321 and Cysteine 813 .[6] Cys813 is located in the loop between transmembrane segments 5 and 6.[12]

-

Irreversible Inactivation: This covalent modification locks the enzyme in an inactive E2-P-like conformation, preventing the conformational changes necessary for ion transport and effectively halting proton pumping.[3] Because the bond is covalent, the inhibition is irreversible.[2] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units, a process with a half-life of approximately 54 hours in rats.[11] This explains why the pharmacological effect of lansoprazole (up to 24 hours or more) is significantly longer than its plasma half-life (1-2 hours).[6][13]

Quantitative Pharmacological Data

The efficacy and behavior of lansoprazole are defined by several key quantitative parameters.

Table 1: Pharmacokinetic Properties of Lansoprazole

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | ≥ 80% | [7] |

| Plasma Protein Binding | 97% | [6] |

| Plasma Elimination Half-Life | 1.0 - 2.1 hours | [2][6][7] |

| Time to Peak Plasma Conc. | ~1.7 hours | [6] |

| Metabolism | Hepatic (CYP2C19, CYP3A4) |[6] |

Table 2: Acido-Basic Properties (pKa) of Lansoprazole The rate of activation is dependent on the pKa values of the pyridine and benzimidazole rings. The first protonation on the pyridine (pKa2) facilitates accumulation, while the second protonation on the benzimidazole (pKa3) drives the conversion to the active sulfenamide.[10][11]

| pKa Value | Description | Reported Value | Reference(s) |

| pKa1 | Acidic (Benzimidazole N-H) | 8.84 | [8][11] |

| pKa2 | Basic (Pyridine N) | 4.15 | [8][11] |

| pKa3 | Basic (Benzimidazole N-3) | 1.33 | [8][11] |

Table 3: Comparative Data of Proton Pump Inhibitors The rate of acid-catalyzed activation varies among PPIs and is related to their chemical stability in acidic conditions and their respective pKa values.[9]

| Parameter | Comparative Ranking | Reference(s) |

| Rate of Activation | Rabeprazole > Omeprazole = Lansoprazole > Pantoprazole | [9] |

| Acid Stability | Pantoprazole > Omeprazole > Lansoprazole > Rabeprazole | [11] |

| H+/K+-ATPase IC50 | Pantoprazole: 6.8 µM; Ilaprazole: 6.0 µM | [14] |

Note: Specific IC50 values for lansoprazole on purified H+/K+-ATPase are variable in the literature depending on assay conditions but are in the low micromolar range, comparable to other PPIs.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This section outlines a typical methodology for determining the inhibitory activity of lansoprazole on H+/K+-ATPase in vitro.

5.1 Principle The assay quantifies H+/K+-ATPase activity by measuring the rate of inorganic phosphate (Pi) released from the hydrolysis of ATP.[15][16][17] The amount of Pi is determined colorimetrically, commonly via the formation of a molybdenum blue complex, which has a strong absorbance at ~660 nm.[16][17] A decrease in the amount of Pi generated in the presence of the inhibitor compared to a control indicates enzyme inhibition.

5.2 Preparation of H+/K+-ATPase Enriched Vesicles

-

Source: Freshly obtained hog or rabbit stomachs are used as a rich source of gastric parietal cells.[1][18][19]

-

Homogenization: The gastric mucosa is scraped and homogenized in a buffered solution (e.g., Tris-HCl) to lyse the cells.[4]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to remove cellular debris and mitochondria.[19]

-

Density Gradient Centrifugation: The resulting microsomal fraction is layered onto a Ficoll/sucrose density gradient and ultracentrifuged. The H+/K+-ATPase-enriched vesicles are collected from the interface.[18]

-

Quantification: The protein concentration of the vesicle preparation is determined using a standard method (e.g., BCA or Bradford assay). The specific activity is confirmed to be high (e.g., >400 µmol Pi/mg/h).[4]

5.3 Assay Procedure

-

Pre-incubation: In a microplate well, add the H+/K+-ATPase vesicle preparation to an assay buffer (e.g., Tris-HCl, pH 7.4). Add varying concentrations of lansoprazole (or vehicle control). Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding. Note: For PPIs, this step may require acidic pre-activation of the compound before addition to the neutral pH assay buffer.

-

Reaction Initiation: To start the enzymatic reaction, add a solution containing MgCl₂, KCl, and ATP to each well.[20] The presence of K+ is essential for enzyme turnover.

-

Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 20-30 minutes).[20]

-

Reaction Termination: Stop the reaction by adding an ice-cold acidic solution, such as trichloroacetic acid (TCA).[20]

-

Phosphate Detection:

-

Measurement: Read the absorbance of each well at 660 nm using a spectrophotometer.

-

Calculation: Calculate the concentration of Pi released using a standard curve prepared with known phosphate concentrations. Determine the percent inhibition for each lansoprazole concentration relative to the vehicle control and calculate the IC50 value.

Physiological Context and Signaling

The activity of the H+/K+-ATPase is tightly regulated by physiological stimuli that converge on the parietal cell. The translocation of the proton pump from cytoplasmic tubulovesicles to the secretory canalicular membrane is triggered by secretagogues such as histamine, acetylcholine, and gastrin.[3]

-

Histamine: Binds to H2 receptors, activating adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and activating Protein Kinase A (PKA).

-

Acetylcholine & Gastrin: Bind to M3 and CCK2 receptors, respectively, leading to an increase in intracellular calcium (Ca²⁺) concentrations.

These signaling pathways stimulate the fusion of pump-containing vesicles with the apical membrane, thereby activating acid secretion.[3] Lansoprazole does not block these signaling events but acts downstream, directly and irreversibly inhibiting the final effector protein—the H+/K+-ATPase—regardless of the stimulus.[2][8]

Conclusion

The mechanism of action of lansoprazole on the gastric H+/K+-ATPase is a sophisticated example of targeted drug delivery and mechanism-based inactivation. Its efficacy relies on its chemical properties as a weak base, allowing for selective concentration at the site of action, and its nature as a prodrug that requires acid-catalyzed activation. The subsequent formation of an irreversible covalent bond with specific cysteine residues of the proton pump ensures potent and long-lasting inhibition of gastric acid secretion. This multi-step mechanism provides a robust foundation for its therapeutic utility in managing acid-related disorders.

References

- 1. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lansoprazole - Wikipedia [en.wikipedia.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. mybiosource.com [mybiosource.com]

- 16. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 17. abbexa.com [abbexa.com]

- 18. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating Preclinical Development: An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of lansoprazole, a proton pump inhibitor (PPI), in various preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies for novel gastric acid suppressants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.

Pharmacodynamics of Lansoprazole

Lansoprazole exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[1] This covalent binding to the proton pump ensures a prolonged duration of action that outlasts the drug's plasma half-life.[2]

Mechanism of Action: Proton Pump Inhibition

Lansoprazole is a prodrug that, in the acidic environment of the parietal cell secretory canaliculi, is converted to its active form, a sulfenamide derivative.[3] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[2][4] Specifically, lansoprazole has been shown to react with cysteine 813 and cysteine 321 on the proton pump.[2][4] This irreversible inhibition effectively blocks the exchange of H+ and K+ ions across the parietal cell membrane, thereby reducing the secretion of gastric acid.[1]

In Vitro H+/K+-ATPase Inhibition

The inhibitory activity of lansoprazole on the H+/K+-ATPase can be quantified using in vitro assays with isolated gastric vesicles.

Table 1: In Vitro H+/K+-ATPase Inhibition

| Preparation | Lansoprazole Concentration | % Inhibition | Reference |

| Hog Gastric Tubulovesicles | Not specified | Consistent with original brand-name tablets | [5] |

In Vivo Antisecretory Activity

Preclinical studies in various animal models have demonstrated the potent antisecretory effects of lansoprazole.

Table 2: In Vivo Antisecretory Activity of Lansoprazole

| Species | Model | Dose | Route | Effect | Reference |

| Cat | Conscious with gastric fistula | 0.25-2 µmol/kg | i.v. | Dose-dependent reduction of acid secretion | [6] |

| Rat | Anesthetized with lumen perfused stomach | 0.03-1 µmol/kg | i.v. | Inhibition of acid secretion | [6] |

| Cat | Healthy | 1 mg/kg every 12h | p.o. | Lower mean percentage time of intragastric pH ≥3 compared to esomeprazole and dexlansoprazole | [7] |

Pharmacokinetics of Lansoprazole

The pharmacokinetic profile of lansoprazole has been characterized in several preclinical species, providing essential data for dose selection and extrapolation to human studies.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of lansoprazole in rats and dogs.

Table 3: Pharmacokinetic Parameters of Lansoprazole in Rats

| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 50 mg/kg (racemate) | p.o. | (+)-enantiomer: 5-6 times higher than (-)-enantiomer | - | (+)-enantiomer: 5-6 times higher than (-)-enantiomer | [8] |

| 5, 15, 50, 150 mg/kg/day | p.o. | - | - | AUC values in 60-day-old rats were less than in 21-day-old rats |

Table 4: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs

| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 0.5 mg/kg | p.o. | 710.6 | 0.67 | - | [9] |

| 1.0 mg/kg | p.o. | 1390.7 | 0.81 | - | [9] |

| 2.0 mg/kg | p.o. | 2067.2 | 0.56 | - | [9] |

| 30 mg (racemate) | p.o. | (+)-enantiomer: 4-5 times higher than (-)-enantiomer | - | (+)-enantiomer: 4-5 times higher than (-)-enantiomer |

Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are hydroxylation and sulfoxidation.[10] In humans, CYP2C19 is the principal enzyme responsible for the formation of 5-hydroxylansoprazole, while CYP3A4 is mainly involved in the formation of lansoprazole sulfone.[11][12] Preclinical studies in dog liver microsomes have also implicated CYP3A in the enantioselective metabolism of lansoprazole.

References

- 1. droracle.ai [droracle.ai]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric antisecretory activity of lansoprazole in different experimental models: comparison with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of Lansoprazole: Dexlansoprazole and Levolansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct properties of the enantiomers of lansoprazole: dexlansoprazole (R-lansoprazole) and levolansoprazole (S-lansoprazole). The document details their chemical characteristics, stereoselective pharmacokinetics and pharmacodynamics, and the clinical implications of these differences. Methodologies for key experiments are provided, along with visual representations of relevant biological pathways and experimental workflows.

Introduction to Lansoprazole and Chirality

Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror-image isomers, or enantiomers: dexlansoprazole ((R)-(+)-lansoprazole) and levolansoprazole ((S)-(-)-lansoprazole).[3] While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement leads to significant differences in their interaction with chiral biological systems, particularly metabolic enzymes.[4] This has led to the development of dexlansoprazole as a single-enantiomer product with a distinct clinical profile.[3]

Physicochemical and Stereoisomeric Properties

Dexlansoprazole and levolansoprazole possess identical physicochemical properties such as molecular weight, pKa, and solubility in achiral environments. Their distinction lies in their optical rotation and, more importantly, their differential interaction with chiral entities like enzymes and proteins.

Pharmacodynamics: Mechanism of Action

Both dexlansoprazole and levolansoprazole are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form, a sulfenamide derivative.[5] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition and a reduction in gastric acid secretion.[6][7] The primary signaling pathways that regulate the activity of the proton pump involve histamine, gastrin, and acetylcholine, which ultimately lead to the translocation and activation of H+/K+-ATPase at the secretory membrane of the parietal cell.[5][8][9]

Signaling Pathway of Proton Pump Activation and Inhibition

Caption: Proton pump activation and inhibition pathway.

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of dexlansoprazole and levolansoprazole differ significantly due to stereoselective metabolism in the liver.

Absorption

Both enantiomers are absorbed in the small intestine. Dexlansoprazole is available in a dual delayed-release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the duodenum and more distally in the small intestine.[3] This results in a plasma concentration-time profile with two distinct peaks, prolonging the duration of drug exposure.[4]

Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4.[8] This metabolism is stereoselective:

-

Levolansoprazole (S-lansoprazole) is preferentially metabolized by both CYP2C19 (hydroxylation) and CYP3A4 (sulfoxidation) at a faster rate than dexlansoprazole.

-

Dexlansoprazole (R-lansoprazole) is a poorer substrate for these enzymes, leading to slower metabolism and consequently higher plasma concentrations and a larger area under the curve (AUC) compared to levolansoprazole when administered as part of the racemate.[4]

The genetic polymorphism of CYP2C19 further influences the metabolism of lansoprazole enantiomers. Individuals who are poor metabolizers (PMs) of CYP2C19 show a more pronounced increase in the plasma levels of both enantiomers, but the effect is more significant for levolansoprazole.

Elimination

The metabolites of both enantiomers are primarily excreted in the urine and feces. Due to its faster metabolism, levolansoprazole has a shorter elimination half-life compared to dexlansoprazole.

Comparative Pharmacokinetic Parameters

| Parameter | Dexlansoprazole (R-lansoprazole) | Levolansoprazole (S-lansoprazole) | Reference |

| Metabolism | Slower, primarily by CYP3A4 | Faster, by CYP2C19 and CYP3A4 | [4] |

| AUC | Higher | Lower | [4] |

| Cmax | Higher | Lower | [4] |

| Elimination Half-life | Longer | Shorter | [8] |

Clinical Efficacy and Safety

The distinct pharmacokinetic profiles of dexlansoprazole and levolansoprazole have implications for their clinical use.

Dexlansoprazole

The dual delayed-release formulation of dexlansoprazole provides a prolonged duration of acid suppression.[3] Clinical trials have demonstrated its efficacy in the healing of erosive esophagitis and the treatment of heartburn associated with GERD.[1][10] The prolonged plasma concentration of dexlansoprazole may offer advantages in controlling nocturnal acid breakthrough.[3] The safety profile of dexlansoprazole is comparable to that of racemic lansoprazole and other PPIs.[11]

Levolansoprazole

As of late 2025, there is a scarcity of published clinical trial data for levolansoprazole as a standalone therapeutic agent in major markets. Most of the available information is derived from studies on racemic lansoprazole, where it is the more rapidly metabolized enantiomer. While theoretically, its distinct metabolic profile could be leveraged, its clinical development as a single-enantiomer product has not been as prominent as that of dexlansoprazole.

Experimental Protocols

Chiral Separation of Lansoprazole Enantiomers by HPLC

This method allows for the quantification of dexlansoprazole and levolansoprazole in biological matrices.

Objective: To separate and quantify the R-(+) and S-(-) enantiomers of lansoprazole.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H)

-

Mobile phase: n-Hexane, ethanol, and methanol in a specified ratio (e.g., 70:20:10 v/v/v)

-

Lansoprazole enantiomer standards

-

Sample preparation reagents (e.g., solid-phase extraction cartridges)

Procedure:

-

Sample Preparation: Extract lansoprazole and its enantiomers from the biological matrix (e.g., plasma) using a suitable solid-phase extraction protocol.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector wavelength to an appropriate value for lansoprazole (e.g., 285 nm).

-

-

Injection and Analysis:

-

Inject a known volume of the prepared sample onto the column.

-

Record the chromatogram. The two enantiomers will elute at different retention times.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the individual enantiomers.

-

Calculate the concentration of each enantiomer in the sample by comparing their peak areas to the standard curve.

-

Experimental Workflow for Chiral HPLC Separation

References

- 1. Efficacy and safety of lansoprazole in the treatment of erosive reflux esophagitis. The Lansoprazole Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of lansoprazole in adolescents with symptomatic erosive and non-erosive gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PathBank [pathbank.org]

- 9. youtube.com [youtube.com]

- 10. Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexlansoprazole vs Lansoprazole Comparison - Drugs.com [drugs.com]

In Vitro Binding Affinity of Lansoprazole to H+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of lansoprazole to the H+/K+-ATPase, the primary target for proton pump inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Binding Affinity Data

Lansoprazole is a potent inhibitor of the gastric H+/K+-ATPase. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The binding is covalent and irreversible, leading to sustained inhibition of acid secretion.[1][2]

The following table summarizes the reported in vitro IC50 values for lansoprazole and its enantiomers against H+/K+-ATPase.

| Compound | IC50 (µM) | Enzyme Source | Notes | Reference |

| Lansoprazole | 2.1 | Canine Gastric Microsomes | Racemic mixture | [3] |

| (+)-Lansoprazole | 4.2 | Canine Gastric Microsomes | Enantiomer | [3] |

| (-)-Lansoprazole | 5.2 | Canine Gastric Microsomes | Enantiomer | [3] |

Experimental Protocols

The determination of the in vitro binding affinity of lansoprazole to H+/K+-ATPase involves the isolation of the enzyme, activation of the prodrug lansoprazole, and measurement of enzyme activity.

Preparation of H+/K+-ATPase Enriched Microsomes

Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of various animal models, such as hogs, rabbits, dogs, or sheep.[4][5][6][7] The general procedure involves the following steps:

-

Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4) to disrupt the cells.[5]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular debris and enrich for microsomal vesicles containing the H+/K+-ATPase.[5] A low-speed centrifugation (e.g., 5000 x g for 10-20 minutes) is performed to pellet larger cellular components, and the resulting supernatant is then subjected to a high-speed centrifugation to pellet the microsomes.[5]

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Lowry assay or Bradford assay, with bovine serum albumin as a standard.[5]

In Vitro H+/K+-ATPase Inhibition Assay

The inhibitory activity of lansoprazole is assessed by measuring the activity of the H+/K+-ATPase in the presence of varying concentrations of the inhibitor.

-

Lansoprazole Activation: Lansoprazole is a prodrug that requires an acidic environment to be converted to its active form, a sulfenamide derivative.[1][8] This is typically achieved by pre-incubating lansoprazole in an acidic solution before adding it to the enzyme assay.

-

Assay Reaction: The assay is typically conducted in a reaction mixture containing:

-

Tris-HCl buffer (e.g., 40 mM, pH 7.4)[9]

-

Magnesium chloride (MgCl2, e.g., 2 mM) as a cofactor[9]

-

Potassium chloride (KCl) to stimulate the K+-dependent ATPase activity

-

The prepared H+/K+-ATPase enriched microsomes (e.g., 10 µg of membrane protein)[9]

-

Varying concentrations of activated lansoprazole.

-

-

Initiation and Incubation: The reaction is initiated by the addition of adenosine triphosphate (ATP) (e.g., 2 mM).[9] The mixture is then incubated at 37°C for a defined period (e.g., 20 minutes).[9]

-

Termination: The reaction is stopped by the addition of an ice-cold solution, such as 10% trichloroacetic acid.[9]

Measurement of ATPase Activity

The activity of the H+/K+-ATPase is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Principle: The amount of Pi released is directly proportional to the enzyme's activity.

-

Detection Methods:

-

Colorimetric Assays: A common method involves the formation of a colored complex between the inorganic phosphate and a reagent like malachite green or ammonium molybdate.[9][10] The absorbance of this complex is then measured spectrophotometrically at a specific wavelength (e.g., 400 nm or 650 nm).[9][10]

-

Fluorimetric Assays: These assays utilize a phosphate sensor that shows an increase in fluorescence upon binding to inorganic phosphate.[11][12]

-

Radiometric Assays: These highly sensitive assays use radiolabeled [γ-32P]-ATP and measure the amount of radioactive phosphate released.

-

-

Data Analysis: The percentage of inhibition is calculated for each lansoprazole concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Lansoprazole's Mechanism of Action

References

- 1. droracle.ai [droracle.ai]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpp.in [ajpp.in]

- 5. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The H+/ATP stoichiometry of the (H+ +K+)-ATPase of dog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorimetric Detection of ATPase and Protein Phosphatase Activities by Monitoring Formation of Inorganic Phosphate | AAT Bioquest [aatbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Structural Dance of Acidity Control: An In-depth Guide to the Structure-Activity Relationship of Lansoprazole and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of lansoprazole, a prominent proton pump inhibitor (PPI), and its analogues. By delving into the intricate connections between molecular structure and biological function, this document aims to equip researchers and drug development professionals with a foundational understanding for the rational design of novel anti-secretory agents.

Introduction: The Proton Pump Inhibitor Landscape

Gastric acid-related disorders are a significant global health concern. Proton pump inhibitors (PPIs) have revolutionized the management of these conditions by effectively suppressing gastric acid secretion. Lansoprazole, a substituted benzimidazole, is a key member of this class, functioning as an irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid production. The therapeutic efficacy of lansoprazole and its analogues is intrinsically linked to their chemical structures, which govern their activation, target binding, and pharmacokinetic properties. Understanding the SAR of this class of compounds is therefore paramount for the development of next-generation PPIs with improved efficacy, selectivity, and safety profiles.

The core pharmacophore of lansoprazole and its analogues is the 2-(pyridin-2-ylmethylsulfinyl)-1H-benzo[d]imidazole scaffold. Modifications to both the pyridine and benzimidazole ring systems have been extensively explored to modulate the physicochemical and pharmacological properties of these molecules.

Mechanism of Action and Activation Pathway

Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi. The low pH triggers a series of intramolecular rearrangements, converting the inactive benzimidazole into a reactive tetracyclic sulfenamide. This activated species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

The activation pathway is a critical determinant of the drug's efficacy and is heavily influenced by the electronic properties of the substituents on the pyridine and benzimidazole rings. The basicity of the pyridine nitrogen (pKa1) is crucial for the accumulation of the drug in the acidic parietal cell canaliculus, while the protonation of the benzimidazole nitrogen (pKa2) facilitates the subsequent rearrangement to the active sulfenamide.[1]

Figure 1: Activation pathway of lansoprazole in the acidic environment of the parietal cell.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of lansoprazole and its analogues against the H+/K+-ATPase is a key determinant of their antisecretory activity. The following tables summarize the in vitro inhibitory activities (IC50 values) of lansoprazole and a selection of its analogues, highlighting the impact of structural modifications on potency.

| Compound | Structure | H+/K+-ATPase Inhibition IC50 (µM) | Reference |

| Lansoprazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | 6.3 | R&D Systems |

| Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 2.4 (in acidified vesicles) | PubMed |

| Pantoprazole | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 6.8 (in acidified vesicles) | PubMed |

| AG2000 (Lansoprazole Sulfenamide) | Activated form of Lansoprazole | 22 (for IClswell inhibition) | PMC |

Key SAR Observations:

-

Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring significantly influence the pKa of the pyridine nitrogen and, consequently, the rate of activation and potency. Electron-donating groups generally increase the basicity of the pyridine ring, which can enhance accumulation in the acidic canaliculi.

-

Benzimidazole Ring Substituents: Modifications on the benzimidazole ring can affect the electronic properties of the core structure and influence the stability and reactivity of the molecule.

-

Chirality: Lansoprazole is a racemic mixture. The individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The evaluation of the antisecretory activity of lansoprazole and its analogues involves both in vitro and in vivo experimental models.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump.

Methodology:

-

Preparation of H+/K+-ATPase-rich vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

-

Assay Reaction: The vesicles are incubated with the test compound at various concentrations in a buffer containing ATP and potassium ions.

-

Measurement of ATPase activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro H+/K+-ATPase inhibition assay.

In Vivo Measurement of Gastric Acid Secretion in Rats

This model assesses the antisecretory effect of a compound in a living organism.

Methodology:

-

Animal Preparation: Rats are anesthetized, and a surgical procedure is performed to cannulate the stomach for perfusion and collection of gastric secretions.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated using secretagogues such as histamine, pentagastrin, or carbachol.

-

Drug Administration: The test compound is administered intravenously or intraduodenally.

-

Collection of Gastric Perfusate: The gastric lumen is continuously perfused with saline, and the perfusate is collected at regular intervals.

-

Measurement of Acid Output: The acidity of the collected perfusate is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Data Analysis: The inhibition of acid secretion is calculated by comparing the acid output before and after drug administration.

Figure 3: Workflow for the in vivo measurement of gastric acid secretion in rats.

Logical Relationships in SAR

The SAR of lansoprazole and its analogues can be summarized by a set of logical relationships that guide the design of new compounds.

Figure 4: Logical relationships in the SAR of lansoprazole analogues.

Conclusion

The structural framework of lansoprazole offers a versatile platform for the development of potent proton pump inhibitors. The intricate interplay between the substituents on the benzimidazole and pyridine rings, the resulting physicochemical properties, and the ultimate biological activity provides a clear roadmap for medicinal chemists. By leveraging the SAR principles outlined in this guide, researchers can rationally design novel analogues with optimized potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of therapies for acid-related disorders. Future research may focus on developing compounds with alternative activation mechanisms or improved tissue selectivity to minimize off-target effects.

References

A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a well-established proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1]. It is widely prescribed for the treatment of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD)[1]. Beyond its potent anti-secretory effects, a growing body of evidence reveals that lansoprazole possesses distinct anti-inflammatory and antioxidant properties that are independent of its acid-suppressing mechanism[2][3][4]. These pleiotropic effects suggest a broader therapeutic potential for lansoprazole in managing conditions where inflammation and oxidative stress are key pathological contributors. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

I. Anti-inflammatory Properties of Lansoprazole

Lansoprazole exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory cytokines and interfering with the activation and infiltration of inflammatory cells[2][5]. These actions are mediated by the modulation of key intracellular signaling pathways.

A. Mechanisms of Anti-inflammatory Action

1. Inhibition of Pro-inflammatory Cytokine Production: Lansoprazole has been shown to significantly suppress the expression and production of key pro-inflammatory cytokines. In human monocytic cell lines (THP-1), lansoprazole at a concentration of 100 µM markedly reduces the mRNA expression and protein production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) stimulated by bacterial components like lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract (HpWE)[5][6]. Similar inhibitory effects have been observed on Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in cultured human tracheal epithelial cells and on cytokine-induced neutrophil chemoattractant-1 (CINC-1, a rat homolog of IL-8) in the small intestine of rats[2]. This broad suppression of inflammatory mediators underscores its potential to control inflammatory processes in the gastrointestinal tract and beyond[5].

2. Modulation of Intracellular Signaling Pathways: The suppression of cytokine production by lansoprazole is directly linked to its ability to inhibit critical inflammatory signaling cascades.

-

Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. Lansoprazole has been demonstrated to inhibit the activation of NF-κB[5][6]. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory factor κB-α (IκB-α). This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α and IL-1β[5][6].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Lansoprazole also targets the MAPK pathway. Specifically, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) in monocytic cells stimulated by LPS and HpWE[5][6]. The ERK pathway is another crucial cascade that leads to the expression of inflammatory cytokines, and its inhibition by lansoprazole contributes significantly to the overall anti-inflammatory effect[5]. Interestingly, one study using 293hTLR4/MD2-CD14 cells found that lansoprazole did not suppress LPS-stimulated MAPK phosphorylation but did increase the expression of SOCS1, a negative feedback regulator, suggesting context-dependent mechanisms[7].

3. Effects on Inflammatory Cells: Lansoprazole directly impacts the function of key inflammatory cells, particularly neutrophils.

-

Inhibition of Neutrophil Infiltration and Adhesion: Lansoprazole reduces the infiltration of neutrophils into inflamed tissues, an effect measured by a decrease in tissue myeloperoxidase (MPO) content in gastric mucosal biopsies of patients with H. pylori-positive gastritis after treatment[8]. It also inhibits the expression of adhesion molecules, such as CD11b and CD18, on human neutrophils and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby reducing neutrophil-endothelial adhesion[2].

-

Inhibition of Neutrophil Oxidative Burst: Lansoprazole directly binds to neutrophils and inhibits the production of oxygen-derived free radicals (oxidative burst) elicited by stimuli like H. pylori extract[8]. This was demonstrated by a significant inhibition of luminol-dependent chemiluminescence, a measure of reactive oxygen species (ROS) production[8].

B. Quantitative Data: Anti-inflammatory Effects

| Parameter Measured | Model System | Stimulant | Lansoprazole Concentration | Observed Effect | Reference |

| TNF-α & IL-1β Production | Human Monocytic Cells (THP-1) | LPS & HpWE | 100 µM | Significant reduction in mRNA and protein levels | [5][6] |

| Neutrophil Infiltration (MPO) | Gastric Mucosa (Human) | H. pylori infection | N/A (Post-treatment) | Significant decrease in tissue MPO content | [8] |

| Neutrophil Oxidative Burst | Purified Human Neutrophils | H. pylori extract | 100 µM (10⁻⁴ M) | Significant inhibition of chemiluminescence | [8] |

| Pro-inflammatory Cytokines | Mouse Peritoneal Macrophages | N/A (Cultured) | N/A | Significant decrease in mRNA and protein expression | [9][10] |

| Mucosal Damage (MPO, MDA) | Rat Gastric Mucosa | Indomethacin, Piroxicam | 90 µmol/kg (oral) | Markedly prevented NSAID-induced damage and reversed increases in MPO and MDA | [11] |

C. Experimental Protocols

1. Cell Culture and Cytokine Measurement:

-

Methodology: The human monocytic cell line THP-1 is cultured and then stimulated with lipopolysaccharide (LPS) or H. pylori water extract (HpWE) in the presence or absence of lansoprazole. After incubation, the cell culture supernatant is collected to measure protein levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA). For gene expression analysis, total RNA is isolated from the cells using a kit like ISOGEN. The expression of mRNA for the cytokines is then determined by real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR) using specific primers and TaqMan probes[5].

2. Western Blot Analysis for Signaling Proteins:

-

Methodology: THP-1 cells are treated as described above. Following treatment, cells are lysed to extract total protein. The protein extracts are then separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies specific for the phosphorylated and total forms of IκB-α and ERK. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. This allows for the quantification of the phosphorylation status of these key signaling proteins[5].

3. Neutrophil Oxidative Burst Assay:

-

Methodology: Neutrophils are isolated from human blood. The oxidative burst is measured using luminol-dependent chemiluminescence. Purified neutrophils are stimulated with H. pylori water extract in the presence or absence of lansoprazole. The production of reactive oxygen species during the oxidative burst reacts with luminol to produce light, which is measured by a luminometer. The degree of inhibition by lansoprazole is calculated by comparing the chemiluminescence signal to the control group[8].

D. Visualization of Anti-inflammatory Signaling Pathways

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lansoprazole inhibits oxygen-derived free radical production from neutrophils activated by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of proinflammatory cytokine production in macrophages by lansoprazole. (2006) | Akinari Hinoki | 29 Citations [scispace.com]

- 11. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole's Modulation of Cellular Pathways in Gastric Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of gastric acid secretion. Its mechanism of action involves the irreversible blockade of the H+/K+ ATPase in gastric parietal cells.[1][2][3] However, a growing body of evidence reveals that lansoprazole exerts a multitude of effects on gastric cells that are independent of its acid-suppressing properties. These pleiotropic effects encompass the modulation of critical cellular pathways involved in apoptosis, cell proliferation, and antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the cellular pathways modulated by lansoprazole in gastric cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Introduction

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[3] Beyond its well-established role in reducing gastric acidity, lansoprazole has demonstrated significant cytoprotective and mucosal healing capabilities.[4][5] These additional therapeutic benefits are attributed to its ability to influence fundamental cellular processes. This guide delves into the molecular mechanisms underlying these effects, offering a technical resource for researchers and professionals in the field of gastroenterology and drug development.

Core Cellular Pathways Modulated by Lansoprazole

Lansoprazole's influence extends to several interconnected cellular pathways, primarily revolving around cell survival, proliferation, and stress responses.

Inhibition of Apoptosis

Lansoprazole has been shown to protect gastric mucosal cells from apoptosis induced by agents like non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] This anti-apoptotic effect is mediated through the modulation of both the intrinsic (mitochondrial) and extrinsic (Fas-mediated) pathways.

-

Mitochondrial Pathway: Lansoprazole prevents the upregulation of pro-apoptotic proteins Bax and Bak, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby stabilizing the mitochondrial membrane potential and preventing the release of cytochrome c.[5][6][8]

-

Fas-Mediated Pathway: Lansoprazole can down-regulate the expression of Fas and Fas ligand (FasL), leading to the inhibition of caspase-8 activation, a key initiator of the extrinsic apoptotic cascade.[5][6][7]

Stimulation of Cell Proliferation and Migration

Lansoprazole promotes the healing of gastric mucosa by stimulating the proliferation and migration of gastric cells.[4][9] This is achieved through the upregulation of several pro-survival and growth-promoting factors:

-

Pro-survival Proteins: Lansoprazole stimulates the gene expression of Proliferating Cell Nuclear Antigen (PCNA) and survivin.[4][5][8]

-

Growth Factors: It also enhances the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).[4][5][10][11]

-

MAPK Pathway Activation: The pro-proliferative and pro-migratory effects of lansoprazole are mediated, at least in part, by the activation of the p44/p42 Mitogen-Activated Protein Kinase (MAPK) pathway.[4][9]

Antioxidant and Anti-inflammatory Effects

Lansoprazole exhibits significant antioxidant and anti-inflammatory properties, contributing to its gastroprotective effects.[1][6][9]

-

Nrf2/HO-1 Pathway: Lansoprazole induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][6][7][9][12][13][14] This pathway plays a crucial role in protecting cells from oxidative stress.

Effects on Gastric Cancer Cells

In the context of gastric cancer, lansoprazole has demonstrated anti-tumor activities. It can inhibit the growth of gastric cancer cells, suppress cell cycle progression, and induce apoptosis.[15]

Quantitative Data on Lansoprazole's Effects

The following tables summarize the quantitative data available on the modulation of key molecules by lansoprazole in gastric cells.

| Table 1: Modulation of Apoptosis-Related Proteins by Lansoprazole | |

| Protein | Effect |

| Bax | Downregulation (Quantitative data not specified in the search results)[5][6][8] |

| Bak | Downregulation (Quantitative data not specified in the search results)[5][8] |

| Bcl-2 | Upregulation (Quantitative data not specified in the search results)[5][6][8] |

| Bcl-xL | Upregulation (Quantitative data not specified in the search results)[5][8] |

| Fas/FasL | Downregulation (Quantitative data not specified in the search results)[5][6][7] |

| Table 2: Modulation of Cell Proliferation and Growth Factors by Lansoprazole | |

| Molecule | Effect |

| PCNA | Upregulation (Quantitative data not specified in the search results)[4][5][8] |

| Survivin | Upregulation (Quantitative data not specified in the search results)[4][5][8] |

| EGF | Upregulation (Quantitative data not specified in the search results)[4][5] |

| bFGF | Increased concentration by a factor of 2.2 to 2.6 in lansoprazole-treated gastric mucosa.[11] |

| p44/p42 MAPK | Activation/Phosphorylation (Specific fold change not detailed in search results)[4][9] |

| Table 3: Modulation of Antioxidant Pathway by Lansoprazole | |

| Molecule | Effect |

| HO-1 mRNA | Time- and dose-dependent enhancement.[1][6][7] |

| HO-1 Protein | Significantly increased expression.[1][9] |

| Nrf2 | Increased nuclear translocation.[6][7][12][13][14] |

| Table 4: Effects of Lansoprazole on Gastric Cancer Cells (AGS cell line) | |

| Parameter | Effect |

| IC50 | Approximately 149 µM to 162 µM. |

| Cell Cycle | In combination with metformin, decreased proportion of cells in G1 and G2 phases and increased proportion in S phase. |

| Apoptosis | In combination with metformin, the percentage of apoptotic cells increased from 4.3% (control) to 28%. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by lansoprazole and a typical experimental workflow for studying these effects.

References

- 1. The Expression of Heme Oxygenase-1 Induced by Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]

- 4. Lansoprazole promotes gastric mucosal cell proliferation and migration by activating p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lansoprazole protects and heals gastric mucosa from non-steroidal anti-inflammatory drug (NSAID)-induced gastropathy by inhibiting mitochondrial as well as Fas-mediated death pathways with concurrent induction of mucosal cell renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lansoprazole, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased immunoreactivity and concentration of basic fibroblast growth factor in lansoprazole-treated gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric ulcer healing and basic fibroblast growth factor: effects of lansoprazole and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nrf2-inducing anti-oxidation stress response in the rat liver--new beneficial effect of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Lansoprazole Dosage in In Vivo Rat Ulcer Models

**Abstract

These application notes provide detailed protocols and dosage calculation guidelines for the use of lansoprazole in various in vivo rat models of gastric ulcers. This document is intended for researchers, scientists, and drug development professionals working in gastroenterology and pharmacology. It summarizes effective dose ranges from the literature, outlines specific experimental procedures for common ulcer models, and presents the underlying mechanisms of lansoprazole's gastroprotective effects.

Introduction to Lansoprazole

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1][2] Beyond its primary antisecretory function, lansoprazole exhibits gastroprotective effects through mechanisms that include the reduction of oxidative stress and modulation of inflammatory pathways.[3][4] Its efficacy and multifaceted action make it a standard compound for studying anti-ulcer therapies in preclinical rat models.

Dosage Calculation and Administration

Human to Rat Dose Conversion

Translating a human dose to a rat dose is typically done using Body Surface Area (BSA) normalization, as it accounts for differences in metabolic rates between species.[5][6] The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) for rats using a conversion factor.

The formula is: Rat Dose (mg/kg) = Human Dose (mg/kg) × (Human K_m / Rat K_m)

Where the K_m factor (Body Weight / BSA) is approximately:

-

Human: 37

-

Rat: 6

Therefore, the conversion factor from human to rat is approximately 6.2 (37/6).[5][7][8]

Example Calculation: For a standard human dose of 30 mg for a 60 kg person (0.5 mg/kg): Rat Dose = 0.5 mg/kg × 6.2 ≈ 3.1 mg/kg

This calculated dose serves as a starting point for dose-response studies. Published literature demonstrates that effective doses in rats can range from 1 mg/kg to over 100 mg/kg depending on the ulcer model and administration route.[9][10][11]

Vehicle and Route of Administration

Lansoprazole is typically suspended in a vehicle for oral administration (intragastric gavage, i.g.). Common vehicles include:

-

0.5% or 1% Carboxymethylcellulose (CMC) solution.[12]

-

Saline solution.

For intravenous (i.v.) or subcutaneous (s.c.) administration, appropriate sterile solutions should be prepared. The administration volume for oral gavage in rats is typically 1-10 mL/kg.

Summary of Lansoprazole Dosages in Rat Ulcer Models

The following table summarizes lansoprazole dosages and their effects as reported in various preclinical studies.

| Ulcer Model | Rat Strain | Lansoprazole Dose | Route | Observed Effect & Notes | Reference |

| Ethanol-Induced | Wistar | 30 mg/kg | Intragastric (i.g.) | Significantly reduced gastric mucosal injury. | [13] |

| Acidified Ethanol | Not Specified | 1-20 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Dose-dependent protection against gastric lesions. | [9] |

| Indomethacin-Induced | Sprague-Dawley | 0.10 mg/kg (ID50) | Intravenous (i.v.) | Inhibited development of gastric lesions. | [14] |

| Indomethacin-Induced | Sprague-Dawley | 3-30 µmol/kg | Intragastric (i.g.) | Dose-dependently prevented lesion formation; 99% inhibition at 30 µmol/kg. | [15] |

| Indomethacin-Induced | Not Specified | 1-20 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Dose-dependent protection against gastric lesions. | [9] |

| Indomethacin-Induced | Sprague-Dawley | 18-90 µmol/kg | Oral (p.o.) | 90 µmol/kg markedly prevented injuries and reversed effects on oxidative stress markers. | [4][16] |

| Indomethacin-Induced (Intestinal) | Not Specified | 30-100 mg/kg | Oral (p.o.) | Dose-dependently reduced severity of intestinal lesions. | [11] |

| Acetic Acid-Induced | Not Specified | 5 and 25 mg/kg | Not Specified | Dose-dependently increased VEGF expression and cell proliferation at the ulcer margin. | [17] |

| Acetic Acid-Induced | Not Specified | 1.35, 2.7, and 5.4 mg/kg | Intragastric (i.g.) | Significantly reduced the gastric ulcer area over 7 days of treatment. | [1] |

| Pylorus Ligation | Albino | 20 mg/kg | Oral (p.o.) | Provided 79.78% ulcer protection. | [18] |

| Aspirin-Induced | Albino | 30 mg/kg | Not Specified | Reduced ulcer index from ~6.3 to ~3.3. | [19] |

| Safety/Toxicity Study | Sprague-Dawley | 5, 15, 50, 150 mg/kg/day | Oral (p.o.) | NOEL (No-Observed-Effect Level) was similar to adults. Doses ≥50 mg/kg/day showed some side effects. | [10][20] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of lansoprazole in a rat ulcer model.

Caption: General workflow for in vivo rat ulcer model studies.

Protocol 1: Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound. Ethanol rapidly induces hemorrhagic lesions in the gastric mucosa.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

Lansoprazole.

-

Vehicle (e.g., 0.5% CMC).

-

Oral gavage needles.

Procedure:

-

Fast rats for 24 hours prior to the experiment, with free access to water.

-

Administer lansoprazole (e.g., 30 mg/kg) or vehicle solution orally (i.g.).[13]

-

After 30-60 minutes, administer 1 mL of ethanol (per rat or per specified weight) via oral gavage to induce ulcers.[9]

-

One hour after ethanol administration, euthanize the rats via cervical dislocation or CO2 asphyxiation.

-

Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.

-

Pin the stomach flat on a board and score the visible hemorrhagic lesions to calculate the Ulcer Index (UI).

-

Ulcer Index Calculation: The sum of the lengths (in mm) of all lesions for each stomach is used as the ulcer index. The percentage of ulcer inhibition is calculated as: [(UI_control - UI_treated) / UI_control] × 100.

Protocol 2: Indomethacin (NSAID)-Induced Gastric Ulcer Model

This model mimics ulcers caused by non-steroidal anti-inflammatory drugs, which involve the inhibition of prostaglandin synthesis.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

Lansoprazole.

-

Vehicle.

-

Indomethacin (suspended in a suitable vehicle like 1% CMC).

Procedure:

-

Fast rats for 24 hours prior to the experiment, with free access to water.

-

Administer lansoprazole (e.g., 10-30 µmol/kg) or vehicle solution orally (i.g.).[15]

-

After 30 minutes, administer indomethacin orally or subcutaneously at a dose of 20-30 mg/kg.[9][21]

-

Return rats to their cages with free access to water.

-

Excise the stomach and calculate the Ulcer Index as described in Protocol 4.2.

Protocol 3: Pylorus Ligation-Induced Ulcer Model

This model, also known as the Shay rat model, evaluates the effect of a compound on gastric acid secretion. Ulcers are induced by the accumulation of gastric acid and pepsin following the ligation of the pyloric sphincter.[22]

Materials:

-

Male Wistar rats (150-200 g).

-

Lansoprazole.

-

Vehicle.

-

Anesthetic (e.g., ether, ketamine/xylazine).

-

Surgical tools.

Procedure:

-

Fast rats for 24 hours (some protocols suggest 36-48 hours) before surgery, with free access to water.[22]

-

Administer lansoprazole (e.g., 20 mg/kg) or vehicle, typically 30 minutes before the surgery.[18]

-

Anesthetize the rat. Make a small midline abdominal incision below the xiphoid process to expose the stomach.

-

Carefully lift the stomach and ligate the pyloric sphincter with a silk suture. Be cautious not to obstruct blood flow.

-

Close the abdominal wall with sutures.

-

After 4 hours (or up to 19 hours in some variations), euthanize the rat.[22]

-

Excise the stomach, collecting the gastric contents into a centrifuge tube.

-

Measure the volume of gastric juice and determine its pH.

-

Titrate the gastric juice with 0.01 N NaOH to determine free and total acidity.

-

Open the stomach and score for ulcers as described in Protocol 4.2.

Lansoprazole's Gastroprotective Signaling

Lansoprazole's protective effects extend beyond acid suppression. In models of chemically-induced injury, its mechanism involves mitigating oxidative stress.

Caption: Lansoprazole's role in mitigating oxidative stress.

Studies show that in addition to inhibiting acid secretion, lansoprazole pretreatment can counteract the increase in mucosal malondialdehyde (MDA) and the decrease in reduced glutathione (GSH) levels caused by ulcerogens.[3][4] This antioxidant property contributes significantly to its gastroprotective effects, independent of its impact on prostaglandin synthesis.[3][13]

Conclusion

The effective dosage of lansoprazole in rat ulcer models is highly dependent on the specific model used to induce gastric injury. For models involving direct mucosal damage (e.g., ethanol), higher cytoprotective doses (10-30 mg/kg) are common. For models where acid is a primary factor (e.g., pylorus ligation, NSAID-induced), lower antisecretory doses (1-10 mg/kg) can show significant efficacy. Researchers should use the provided data and protocols as a guide to design dose-response studies to determine the optimal dose for their specific experimental conditions.

References

- 1. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanisms of gastroprotection by lansoprazole pretreatment against experimentally induced injury in rats: role of mucosal oxidative damage and sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Conversion between animals and human [targetmol.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. A comparative study on the activity of lansoprazole, omeprazole and PD-136450 on acidified ethanol- and indomethacin-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevention by lansoprazole, a proton pump inhibitor, of indomethacin -induced small intestinal ulceration in rats through induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effects of lansoprazole on indomethacin-induced gastric bleeding and mucosal lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indomethacin-induced morphological changes in the rat gastric mucosa, with or without prior treatment with two proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of lansoprazole on the expression of VEGF and cellular proliferation in a rat model of acetic acid-induced gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of Ulcer Healing Property of Lansoprazole and Rabeprazole in Albino Rats [jmscr.igmpublication.org]

- 20. 2024.sci-hub.ru [2024.sci-hub.ru]

- 21. Gastroprotective activity of the novel proton pump inhibitor lansoprazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

Application Note: Quantification of Lansoprazole in Human Plasma via HPLC-UV

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the reliable quantification of lansoprazole in human plasma samples. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for treating acid-related gastrointestinal disorders.[1] Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The method described herein provides a robust, sensitive, and specific protocol for this purpose.

Principle

The method employs reverse-phase chromatography to separate lansoprazole from endogenous plasma components. A sample preparation step, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP), is first applied to isolate the analyte and remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is typically achieved on a C8 or C18 analytical column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The eluting compound is detected by a UV detector at a wavelength of approximately 285 nm.[1][2] Quantification is achieved by comparing the peak area of lansoprazole in the sample to a calibration curve generated from standards of known concentrations. An internal standard (IS), such as omeprazole, is often used to improve accuracy and precision.[3]

Materials and Methods

Chemicals and Reagents

-

Lansoprazole reference standard

-

Omeprazole (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Disodium hydrogen phosphate (analytical grade)

-

Triethylamine (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Extraction solvents: Diethyl ether, Dichloromethane (HPLC grade)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Shimadzu LC-20AT)[1]

-

Analytical column (e.g., Phenomenex Luna C8, 5 µm, 250 mm x 4.6 mm or Waters Symmetry C8, 5µm, 250 x 4.6mm)[1]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Solvent evaporator (e.g., nitrogen stream)

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of lansoprazole.

| Parameter | Condition |

| Column | Phenomenex Luna C8 (5 µm, 250 mm x 4.6 mm) or equivalent[1] |

| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (53:47, v/v), pH adjusted to 7.3 with triethylamine[4] |

| Flow Rate | 1.0 mL/min[1][4] |

| Detection Wavelength | 285 nm[1][2] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10-12 minutes[1][4] |

| Internal Standard (IS) | Omeprazole[3] |

Preparation of Solutions

-

Standard Stock Solution (Lansoprazole): Accurately weigh 10 mg of lansoprazole reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store at 4°C.

-

Internal Standard Stock Solution (Omeprazole): Accurately weigh 10 mg of omeprazole and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards covering the desired concentration range (e.g., 20 to 3000 ng/mL).[4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate amount of lansoprazole working solution.

Experimental Protocols

Choose one of the following sample preparation protocols based on laboratory resources and desired sample throughput.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol offers good sample cleanup and recovery.

-

Pipette 1.0 mL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.

-

Add the internal standard solution.

-

Add 5 mL of an extraction solvent mixture, such as diethyl ether:dichloromethane (7:3, v/v).[3]

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in 200 µL of the mobile phase.[3]

-

Vortex for 30 seconds.

-

Inject the desired volume into the HPLC system.

References

- 1. jocpr.com [jocpr.com]

- 2. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP-HPLC determination of lansoprazole in human plasma: Ingenta Connect [ingentaconnect.com]

- 4. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administering Lansoprazole via Oral Gavage in Mice

For Researchers, Scientists, and Drug Development Professionals